molecular formula C7H15N B1455598 2-Cyclopropyl-2-methylpropan-1-amine CAS No. 1315060-27-5

2-Cyclopropyl-2-methylpropan-1-amine

Cat. No. B1455598
CAS RN: 1315060-27-5
M. Wt: 113.2 g/mol
InChI Key: JWWPCAIWYXUIDW-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-methylpropan-1-amine (2-CMP) is an organic compound belonging to the class of heterocyclic compounds. It is a cyclic amine, which is composed of a cyclopropyl ring and a methyl group attached to the nitrogen atom. 2-CMP is a colorless, odorless, and crystalline solid with a melting point of 39-41 °C and a boiling point of 159-161 °C. It is soluble in water, ethanol, and other organic solvents. 2-CMP is used in the synthesis of various compounds, including pharmaceuticals, dyes, and agrochemicals.

Scientific Research Applications

Organic Synthesis Enhancements

A pivotal aspect of the research on 2-Cyclopropyl-2-methylpropan-1-amine involves its utility in the synthesis of complex organic molecules. Studies have demonstrated its role in the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, a methodology applied in the enantioselective synthesis of inhibitors like the dual serotonin/norepinephrine reuptake inhibitor (Lifchits & Charette, 2008). This process highlights its significance in the creation of pharmacologically active compounds with high precision and efficiency.

Environmental Applications

The compound has been explored for environmental applications, particularly in carbon capture technologies. A comparative study on amine-based solvents for CO2 capture highlighted the potential of related amines for efficient and sustainable CO2 sequestration, suggesting that modifications of such amines could further optimize these processes (Hüser, Schmitz, & Kenig, 2017).

Pharmaceutical Synthesis

In pharmaceutical synthesis, the compound's derivatives have been used to synthesize key intermediates. For example, the preparation of (S)-1-Cyclopropyl-2-methoxyethanamine, a key chiral intermediate for the synthesis of a corticotropin-releasing factor-1 receptor antagonist, showcases the application of cyclopropyl amines in the creation of significant therapeutic agents (Parker et al., 2012).

Advancements in Cyclopropylation Techniques

Research into cyclopropylation techniques, vital for medicinal chemistry, has been enhanced by the study of cyclopropyl amines. A scalable Chan-Lam cyclopropylation reaction, using potassium cyclopropyl trifluoroborate, represents a significant advancement in synthesizing cyclopropyl aryl ethers and cyclopropyl amine derivatives, highlighting the compound's role in facilitating complex synthesis processes (Derosa et al., 2018).

Biocatalytic Synthesis

The biocatalytic synthesis of cyclopropyl amines, exemplified by the synthesis of key building blocks for the anti-thrombotic agent ticagrelor, underscores the eco-friendly and efficient methodologies developed using 2-Cyclopropyl-2-methylpropan-1-amine derivatives. These methodologies demonstrate the compound's role in producing high-purity intermediates for pharmaceutical applications with reduced environmental impact (Hugentobler et al., 2016).

Safety and Hazards

2-Cyclopropyl-2-methylpropan-1-amine hydrochloride has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-cyclopropyl-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7(2,5-8)6-3-4-6/h6H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWPCAIWYXUIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-2-methylpropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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